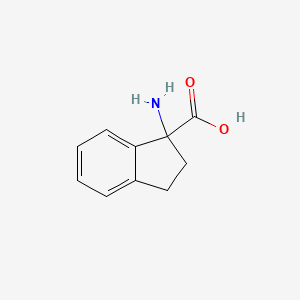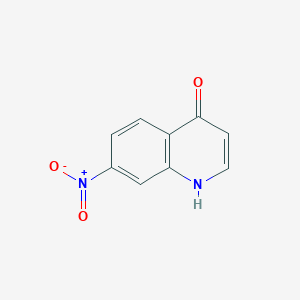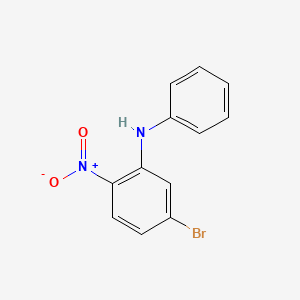
5-Bromo-2-nitro-N-fenilalanina
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including nitration, chlorination, alkylation, reduction, and substitution, optimized for high yield and purity. For example, an improved synthesis route for a structurally similar compound was developed, highlighting the importance of optimizing each step for efficiency and product quality (Wang et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-nitro-N-phenylaniline has been extensively studied using techniques like X-ray diffraction. These studies provide insights into the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the supramolecular structures of isomeric compounds were contrasted to understand how different substituents affect molecular arrangement and hydrogen bonding patterns (Gomes et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-Bromo-2-nitro-N-phenylaniline often explore their reactivity towards nucleophiles, electrophiles, and their potential in forming complex structures. The synthesis and characterization of related compounds reveal insights into their reactivity and potential applications in developing new materials or as intermediates in organic synthesis. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors showcases the compound's role in pharmaceutical research (Lei et al., 2015).
Aplicaciones Científicas De Investigación
Química Medicinal
5-Bromo-2-nitro-N-fenilalanina: ha sido identificada como un compuesto con posibles aplicaciones medicinales debido a sus propiedades farmacocinéticas . Muestra una alta absorción gastrointestinal y permeabilidad de la barrera hematoencefálica, que son cruciales para el desarrollo de fármacos para el sistema nervioso central. Su acción inhibitoria sobre varias enzimas del citocromo P450 sugiere un papel en los estudios de interacción fármaco-fármaco y el desarrollo de productos farmacéuticos con menos efectos secundarios.
Ciencia de Materiales
En la ciencia de los materiales, This compound podría utilizarse en la síntesis de nuevos compuestos orgánicos con propiedades electrónicas específicas. Su estructura molecular, que contiene tanto grupos nitro atractores de electrones como grupos amina donadores de electrones, la convierte en una candidata para crear materiales avanzados para dispositivos electrónicos .
Estudios Ambientales
Las propiedades fisicoquímicas del compuesto, como la solubilidad y la lipofilia, lo convierten en un tema de interés en los estudios ambientales. Los investigadores pueden explorar su destino ambiental, bioacumulación y potencial como marcador para el seguimiento de la contaminación.
Química Analítica
This compound: puede utilizarse en química analítica como patrón o reactivo en análisis cromatográfico y espectrometría. Sus propiedades espectrales únicas permiten el desarrollo de métodos de detección sensibles para diversos analitos .
Investigación Farmacéutica
Este compuesto es un andamiaje valioso en la investigación farmacéutica. Su estructura principal es susceptible de modificaciones, lo que lleva a la creación de una amplia gama de derivados con posibles efectos terapéuticos. Sirve como punto de partida para la síntesis de fármacos dirigidos a diversas vías biológicas .
Aplicaciones Industriales
En el sector industrial, This compound puede utilizarse en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Sus grupos funcionales bromo y nitro son sitios reactivos que pueden sufrir nuevas transformaciones químicas, lo que la convierte en un intermedio versátil .
Síntesis Orgánica
El perfil de reactividad del compuesto es de particular interés en la síntesis orgánica. Puede participar en varias reacciones orgánicas, como la sustitución nucleofílica o la sustitución aromática electrofílica, para obtener moléculas complejas con alta precisión .
Descubrimiento de Fármacos
Por último, en el descubrimiento de fármacos, la capacidad de This compound para inhibir múltiples enzimas del citocromo P450 la posiciona como un posible compuesto principal. Se puede estudiar su relación estructura-actividad (SAR) para diseñar fármacos con perfiles farmacológicos optimizados .
Mecanismo De Acción
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 5-Bromo-2-nitro-n-phenylaniline’s action are currently unknown due to the lack of research on this compound .
Propiedades
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
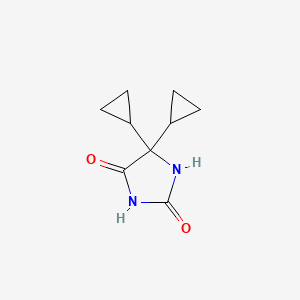
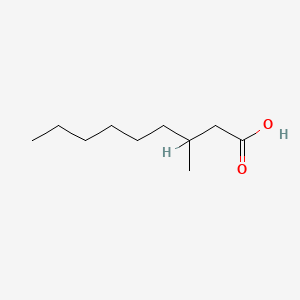
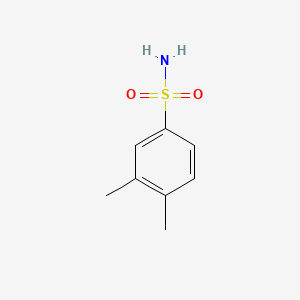
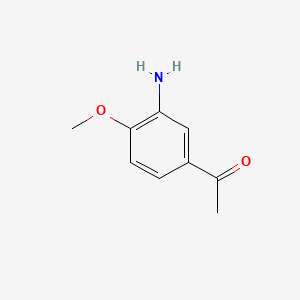
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)



